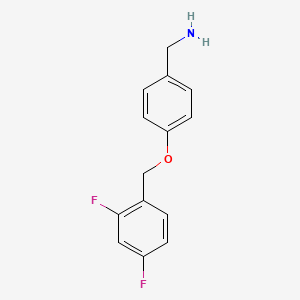

4-(2,4-Difluorobenzyloxy)-benzylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been described in patents . For instance, a process for preparing 3-(4-(2,4-difluorobenzyloxy)-3-bromo-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide, which involves the use of a compound similar to “4-(2,4-Difluorobenzyloxy)-benzylamine”, has been reported .Wissenschaftliche Forschungsanwendungen

Solubility and Crystallography

Research by Parshad et al. (2004) on benzylamine derivatives has highlighted the role of structural modifications in altering solubility and crystal properties. By preparing salts of N-methylbenzylamine and N,N-dimethylbenzylamine with various p-substituted benzoic acid derivatives, they observed a significant increase in solubility compared to their benzylamine counterparts. The enhanced solubility was attributed to reduced crystal lattice energy, linked to a decreased number of strong hydrogen bonds, as evidenced by X-ray crystallographic analysis (Parshad et al., 2004).

Nucleoside Transport Inhibition

Tromp et al. (2004) investigated the potential of substituted benzyl groups to replace the ribose moiety in 4-nitrobenzylthioinosine (NBTI), aiming to reduce polarity and improve oral absorption and CNS penetration. Their study showed that certain substitutions could lower affinity for the nucleoside transport protein ENT1, with 2-hydroxyl substitution enhancing affinity due to hydrogen bonding. This research demonstrates the versatility of benzylamine derivatives in modulating biological activity (Tromp et al., 2004).

Histamine Receptor Antagonism

A study by Apodaca et al. (2003) on 4-(aminoalkoxy)benzylamines revealed their potential as human histamine H3 receptor antagonists. Certain compounds within this series showed subnanomolar binding affinities, indicating their promise for therapeutic applications in treating disorders related to histamine activity (Apodaca et al., 2003).

Thermal-Runaway Mitigation in Batteries

Shi et al. (2016) explored the use of benzylamine (BA), dibenzylamine (DBA), and trihexylamine (THA) as thermal-runaway retardants (TRR) for lithium-ion batteries. Their study found that these amines, particularly THA, could significantly reduce peak temperature during internal shorting, showcasing the application of benzylamine derivatives in enhancing battery safety (Shi et al., 2016).

Herbicide Synthesis

Qi-sun (2005) investigated the synthesis of pyrimidinyloxybenzylamine herbicides using 2,6-difluorobenzaldehyde as a starting material, leading to the creation of novel compounds with potential applications in agriculture (Gong Qi-sun, 2005).

Eigenschaften

IUPAC Name |

[4-[(2,4-difluorophenyl)methoxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-7H,8-9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSSGZICTAGIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OCC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

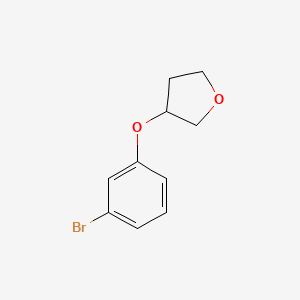

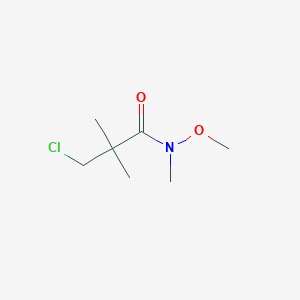

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468954.png)

![1-[(Thiophen-3-yl)methyl]azetidin-3-ol](/img/structure/B1468957.png)

![N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1468960.png)

![5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1468962.png)

![2-(3-hydroxyazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468968.png)